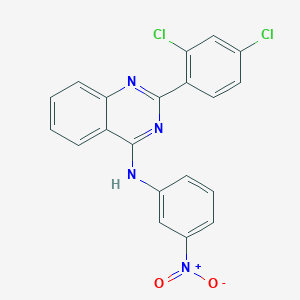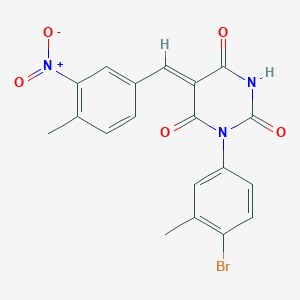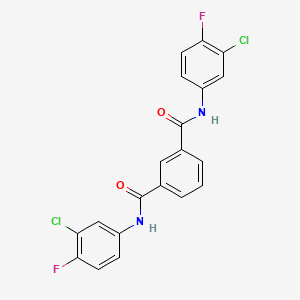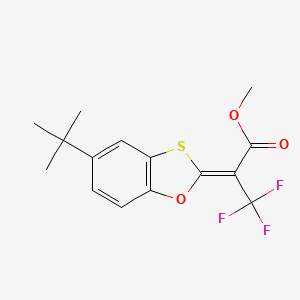![molecular formula C25H18FN3O4 B11639371 (5Z)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639371.png)
(5Z)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-{[1-(4-fluorobencil)-1H-indol-3-il]metilideno}-1-(furan-2-ilmetil)pirimidina-2,4,6(1H,3H,5H)-triona es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a su estructura única y aplicaciones potenciales. Este compuesto presenta una combinación de unidades de indol, furano y pirimidina, lo que lo convierte en un candidato versátil para la investigación en química, biología y medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5Z)-5-{[1-(4-fluorobencil)-1H-indol-3-il]metilideno}-1-(furan-2-ilmetil)pirimidina-2,4,6(1H,3H,5H)-triona generalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del derivado de indol, seguido de la introducción de los grupos furano y pirimidina. Los pasos clave incluyen:
Formación del Derivado de Indol: Esto implica la reacción de cloruro de 4-fluorobencilo con indol en presencia de una base.
Introducción del Grupo Furano: El grupo furan-2-ilmetil se introduce mediante una reacción de sustitución nucleofílica.
Formación del Anillo de Pirimidina: El paso final implica la ciclización de los compuestos intermedios para formar el anillo de pirimidina en condiciones ácidas o básicas.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y automatización para garantizar una calidad constante y escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5Z)-5-{[1-(4-fluorobencil)-1H-indol-3-il]metilideno}-1-(furan-2-ilmetil)pirimidina-2,4,6(1H,3H,5H)-triona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Solventes halogenados y bases para la sustitución nucleofílica.
Productos Principales Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas vías sintéticas.
Biología
En la investigación biológica, (5Z)-5-{[1-(4-fluorobencil)-1H-indol-3-il]metilideno}-1-(furan-2-ilmetil)pirimidina-2,4,6(1H,3H,5H)-triona se estudia por su potencial como molécula bioactiva. Puede exhibir propiedades como inhibición enzimática, unión a receptores o actividad antimicrobiana.
Medicina
En medicina, este compuesto se investiga por sus potenciales aplicaciones terapéuticas. Puede servir como compuesto principal para el desarrollo de nuevos fármacos dirigidos a enfermedades o afecciones específicas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-{[1-(4-fluorobencil)-1H-indol-3-il]metilideno}-1-(furan-2-ilmetil)pirimidina-2,4,6(1H,3H,5H)-triona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a cambios en los procesos y vías celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con grupos funcionales similares.
Acetilacetona: Otro compuesto con tautomería ceto-enólica, similar al anillo de pirimidina en el compuesto objetivo.
Singularidad
Lo que distingue a (5Z)-5-{[1-(4-fluorobencil)-1H-indol-3-il]metilideno}-1-(furan-2-ilmetil)pirimidina-2,4,6(1H,3H,5H)-triona es su combinación de unidades de indol, furano y pirimidina. Esta estructura única proporciona una plataforma versátil para diversas modificaciones químicas y aplicaciones, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C25H18FN3O4 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
(5Z)-5-[[1-[(4-fluorophenyl)methyl]indol-3-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H18FN3O4/c26-18-9-7-16(8-10-18)13-28-14-17(20-5-1-2-6-22(20)28)12-21-23(30)27-25(32)29(24(21)31)15-19-4-3-11-33-19/h1-12,14H,13,15H2,(H,27,30,32)/b21-12- |
Clave InChI |
OLDJNUNUBFGOSR-MTJSOVHGSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11639288.png)
![5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11639294.png)
![3-[(2E)-1-methyl-2-(2-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11639299.png)
![(5Z)-1-(3-Ethoxyphenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11639305.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11639319.png)

![ethyl N-[(5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11639338.png)
![3-methyl-5-[(3-methylbutoxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B11639339.png)
![3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11639346.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639348.png)


![5-chloro-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2-phenoxyaniline](/img/structure/B11639363.png)
